molecular formula C6H7N3O2 B589553 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 126352-85-0

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

カタログ番号 B589553
CAS番号: 126352-85-0
分子量: 153.141
InChIキー: BFOSEWBYBCYCQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a synthetic organic compound . Its structure consists of a pyrazole ring. The IUPAC name for this compound is 2,3-dihydro-1H-imidazo[1,2-b]pyrazole .


Synthesis Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with an ethyl group attached to the nitrogen atom and a carboxyl group connected to the carbon atom.


Chemical Reactions Analysis

The mono-functionalized products of type 7 were submitted to a selective magnesiation at the 3-position using TMPMgCl·LiCl (8, 1.5 equiv., -20 °C, 2 h) in THF .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 109.13 . The storage temperature is recommended to be between 2-8°C, and it should be kept in a dark place .

科学的研究の応用

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The structure of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid allows for the synthesis of compounds that can be potent against a range of microbial pathogens. For instance, modifications of this compound have shown antibacterial and antifungal activities, which are crucial in the development of new antibiotics and antifungal agents .

Anticancer Therapeutics

The imidazole ring is a common feature in many anticancer drugs. Derivatives of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid have been explored for their antiproliferative effects, particularly in the treatment of melanoma. Research has shown that certain modifications can lead to compounds that inhibit the growth of cancer cells, offering a promising approach for developing new cancer treatments .

Chemotherapeutic Efficacy

Studies have indicated that certain imidazole-pyrazole compounds can selectively inhibit the proliferation of tumor cells while sparing normal cells. This differential response is beneficial for maximizing chemotherapeutic efficacy, especially in scheduled chemotherapy with cycle-specific agents .

Anti-inflammatory and Analgesic Applications

The imidazole core is present in various anti-inflammatory and analgesic drugs. Derivatives of our compound of interest have the potential to be developed into medications that can alleviate pain and reduce inflammation, contributing to the treatment of conditions like arthritis .

Antiviral and Antiparasitic Agents

Imidazole-containing compounds have been reported to exhibit antiviral and antiparasitic activities. This makes the derivatives of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid candidates for the development of new drugs to combat viral infections and parasitic diseases .

Gastrointestinal Therapeutics

The imidazole ring is a key component in drugs used to treat gastrointestinal disorders, such as peptic ulcers. By modifying the 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid molecule, it may be possible to synthesize new compounds that can act as effective antiulcer agents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful. The hazard statements associated with it are H302, H315, H319, and H335, which suggest that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

There is potential for the development of new treatments for PLX-Resistant Melanoma using imidazo-pyrazole-based hydrogel . This suggests that there could be future research and development opportunities in this area.

特性

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVUUXDFPPZZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665697
Record name 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

CAS RN

126352-85-0
Record name 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the imidazo-pyrazole derivative, 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide (4I), exhibit activity against melanoma cells, including those resistant to Vemurafenib?

A1: While the exact mechanism of action of 4I is still under investigation, the research indicates its potential to overcome Vemurafenib resistance in melanoma cells. The study demonstrated that 4I was 1.4 times more effective than Vemurafenib against melanoma cells with acquired resistance to the drug (MEOV PLX-R cells) []. This suggests that 4I might target a different pathway or mechanism in melanoma cells compared to Vemurafenib, potentially bypassing the resistance mechanism. Further research is needed to fully elucidate 4I's mechanism of action and its implications for overcoming drug resistance in melanoma.

Q2: What are the advantages of incorporating 4I into a hydrogel formulation for potential topical treatment of melanoma?

A2: The development of a hydrogel formulation containing 4I (R4HG-4I) shows promise for topical melanoma treatment. The chosen hydrogel utilizes a synthesized antibacterial resin (R4) with favorable properties such as high hydrophilicity, porosity (85%), and excellent swelling capability (552%) []. These features enable the hydrogel to achieve high equilibrium degrees of swelling (EDS) and equilibrium water content (EWC), facilitating sustained drug release. Moreover, the R4HG-4I formulation demonstrated shear-thinning Bingham pseudoplastic fluid behavior with low yield stress, ensuring easy spreadability for potential topical applications []. This approach offers a localized delivery method for 4I, potentially minimizing systemic exposure and side effects while enhancing its effectiveness against melanoma cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。